![molecular formula C15H13FN2O3S B2748294 2-fluoro-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide CAS No. 921536-92-7](/img/structure/B2748294.png)
2-fluoro-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide
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Overview
Description
“2-fluoro-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide” is a compound that belongs to the class of 2-oxoindoline-based molecules . These molecules have been studied for their potential as antitumor agents . The compound has a molecular formula of C15H13FN2O3S and a molecular weight of 320.34.
Synthesis Analysis
The synthesis of 2-oxoindoline-based molecules, such as “2-fluoro-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide”, involves the design and creation of novel (E)‑N’‑arylidene‑2‑(2‑oxoindolin‑1‑yl)acetohydrazides and (Z)-2‑(5‑substituted‑ 2‑oxoindolin‑1‑yl)‑N’‑(2‑oxoindolin‑3‑ylidene)acetohydrazides .Molecular Structure Analysis
The molecular structure of “2-fluoro-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide” is based on the 2-oxoindoline framework . This structure is a key component in the design of novel small molecules for potential therapeutic applications .Chemical Reactions Analysis
The chemical reactions involving “2-fluoro-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide” are primarily related to its cytotoxic effects on cancer cells . The compound has shown notable cytotoxicity toward three human cancer cell lines: colon cancer SW620, prostate cancer PC‑3, and lung cancer NCI‑H23 .Scientific Research Applications
- For instance, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate exhibited inhibitory activity against influenza A virus .
Antiviral Activity
Anticancer Properties
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, making indole derivatives valuable for treatment development .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets in a way that modulates these biological activities.
Result of Action
It is known that indole derivatives can exhibit various biological activities . This suggests that the compound may have diverse molecular and cellular effects, depending on the specific biological activity it is modulating.
Future Directions
properties
IUPAC Name |
2-fluoro-N-(1-methyl-2-oxo-3H-indol-5-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O3S/c1-18-13-7-6-11(8-10(13)9-15(18)19)17-22(20,21)14-5-3-2-4-12(14)16/h2-8,17H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPJNQVDAQHOESA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide |
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